molecular formula C9H13NO B1143155 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one oxime CAS No. 162795-17-7

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one oxime

Cat. No.: B1143155
CAS No.: 162795-17-7
M. Wt: 151.20562
Attention: For research use only. Not for human or veterinary use.
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Description

N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and a hydroxylamine functional group. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine typically involves multiple steps, starting from readily available precursors One common approach is the cyclopropanation of a bicyclo[22The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the spirocyclic structure, leading to a wide range of derivatives.

Scientific Research Applications

N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This functional group can form hydrogen bonds and engage in redox reactions, influencing various biochemical pathways. The spirocyclic structure also contributes to its binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine is unique due to its combination of a spirocyclic structure and a hydroxylamine functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

CAS No.

162795-17-7

Molecular Formula

C9H13NO

Molecular Weight

151.20562

Synonyms

Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropan]-2-one, oxime (9CI)

Origin of Product

United States

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